molecular formula C7H8O3 B054150 Methyl 2-methyl-3-oxocyclobutene-1-carboxylate CAS No. 112139-53-4

Methyl 2-methyl-3-oxocyclobutene-1-carboxylate

Cat. No. B054150
CAS RN: 112139-53-4
M. Wt: 140.14 g/mol
InChI Key: XLUNGYMSEPTJFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-3-oxocyclobutene-1-carboxylate, also known as MOC, is a cyclic compound that has gained attention in recent years due to its potential applications in the field of organic chemistry. This compound has been studied extensively for its unique properties, including its ability to undergo various chemical reactions, making it a valuable tool for synthetic chemists.

Mechanism of Action

Methyl 2-methyl-3-oxocyclobutene-1-carboxylate undergoes various reactions, including cycloadditions and Diels-Alder reactions, due to its unique structure. These reactions allow this compound to be used as a versatile building block in organic synthesis.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been shown to have low toxicity levels, making it a potentially safe compound for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

Methyl 2-methyl-3-oxocyclobutene-1-carboxylate has several advantages in laboratory experiments, including its ability to undergo various chemical reactions and its low toxicity levels. However, it also has limitations, including its high cost and limited availability.

Future Directions

There are several future directions for the study of Methyl 2-methyl-3-oxocyclobutene-1-carboxylate. One potential area of research is the development of new synthetic methods utilizing this compound as a building block. Additionally, further investigation into the biochemical and physiological effects of this compound could provide valuable insights into its potential applications in the field of medicine. Finally, the development of more cost-effective and efficient synthesis methods for this compound could make it more accessible for use in laboratory experiments.

Synthesis Methods

Methyl 2-methyl-3-oxocyclobutene-1-carboxylate can be synthesized through a number of different methods, including the reaction of dimethyl acetylenedicarboxylate with diethyl azodicarboxylate in the presence of a catalyst. This reaction results in the formation of this compound and other byproducts. Another method involves the reaction of ethyl diazoacetate with ethyl propiolate in the presence of a catalyst, which also yields this compound.

Scientific Research Applications

Methyl 2-methyl-3-oxocyclobutene-1-carboxylate has been studied extensively for its potential applications in organic synthesis. It has been used as a building block for the synthesis of various compounds, including natural products and pharmaceuticals. This compound has also been utilized in the development of new synthetic methods, including the synthesis of complex molecules.

properties

CAS RN

112139-53-4

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

methyl 2-methyl-3-oxocyclobutene-1-carboxylate

InChI

InChI=1S/C7H8O3/c1-4-5(3-6(4)8)7(9)10-2/h3H2,1-2H3

InChI Key

XLUNGYMSEPTJFR-UHFFFAOYSA-N

SMILES

CC1=C(CC1=O)C(=O)OC

Canonical SMILES

CC1=C(CC1=O)C(=O)OC

synonyms

1-Cyclobutene-1-carboxylicacid,2-methyl-3-oxo-,methylester(9CI)

Origin of Product

United States

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